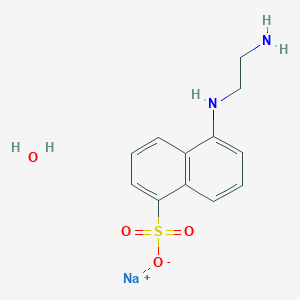
Sodium 5-(2-aminoethylamino)-1-naphthalenesulfonate hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 5-(2-aminoethylamino)-1-naphthalenesulfonate hydrate is a chemical compound known for its fluorescent properties. It is commonly used in biochemical and molecular biology research due to its ability to label proteins and carbohydrates. The compound is water-soluble and exhibits a blue-green fluorescence, making it a valuable tool in various scientific applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-(2-aminoethylamino)-1-naphthalenesulfonate hydrate typically involves the reaction of 5-nitro-1-naphthalenesulfonic acid with ethylenediamine. The nitro group is reduced to an amino group, followed by sulfonation to introduce the sulfonate group. The final product is then converted to its sodium salt form and hydrated .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high purity and yield. The process includes the use of catalysts and specific reaction temperatures to optimize the conversion rates and minimize by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the amino groups are oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, which may alter its fluorescent properties.
Substitution: It can participate in substitution reactions where the amino or sulfonate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Reduced amino derivatives.
Substitution Products: Various substituted naphthalenesulfonates.
科学的研究の応用
Sodium 5-(2-aminoethylamino)-1-naphthalenesulfonate hydrate is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Biochemistry: Used as a fluorescent probe to study protein folding, conformational changes, and interactions.
Molecular Biology: Employed in labeling nucleic acids and carbohydrates for visualization and quantification.
Medicine: Utilized in diagnostic assays to detect specific biomolecules and in imaging techniques to track cellular processes.
Industry: Applied in the development of fluorescent dyes and markers for various industrial applications.
作用機序
The compound exerts its effects primarily through its fluorescent properties. When exposed to specific wavelengths of light, it emits fluorescence, which can be detected and measured. This property allows it to act as a probe or marker in various biological and chemical assays. The molecular targets include proteins, nucleic acids, and carbohydrates, where it binds and provides a fluorescent signal for detection .
類似化合物との比較
Sodium 5-(2-aminoethylamino)-1-naphthalenesulfonate: Similar in structure but without the hydrate form.
1,5-Naphthalenedisulfonic acid: Another naphthalene derivative with sulfonate groups but different functional groups.
Fluorescein: A widely used fluorescent dye with different structural properties but similar applications in labeling and detection.
Uniqueness: Sodium 5-(2-aminoethylamino)-1-naphthalenesulfonate hydrate is unique due to its specific combination of aminoethylamino and naphthalenesulfonate groups, which provide distinct fluorescent properties and solubility characteristics. This makes it particularly useful in applications requiring high sensitivity and specificity in fluorescence-based assays .
特性
IUPAC Name |
sodium;5-(2-aminoethylamino)naphthalene-1-sulfonate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S.Na.H2O/c13-7-8-14-11-5-1-4-10-9(11)3-2-6-12(10)18(15,16)17;;/h1-6,14H,7-8,13H2,(H,15,16,17);;1H2/q;+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSNFBRKWCVQDM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)NCCN.O.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N2NaO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-chloro-N-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B8004043.png)











